molecular formula C8H6BrNO2S B1658754 3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione CAS No. 62054-43-7

3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B1658754
CAS No.: 62054-43-7
M. Wt: 260.11 g/mol
InChI Key: VOFHJUGBYKSCFK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1lambda6,2-benzothiazole-1,1-dione is a specialized benzothiazole-based building block designed for pharmaceutical and agrochemical research. The bromomethyl group is a key reactive site, making this compound a versatile intermediate for nucleophilic substitution reactions, particularly in the synthesis of novel chemical libraries for biological screening . Benzothiazole scaffolds are recognized for their significant therapeutic potential and are integral to numerous approved drugs and experimental compounds . These structures are frequently investigated for their activity against critical targets in oncology, such as tyrosine kinases (e.g., EGFR and VEGFR-2) , and in neurodegenerative diseases . Furthermore, the 1,1-dione (sulfone) moiety can influence the compound's electronic properties and binding affinity, potentially enhancing interactions with biological targets. This reagent provides researchers a valuable starting point for developing new molecules with potential anticancer, antimicrobial, or anti-inflammatory properties . Its primary research value lies in its application in medicinal chemistry to create novel derivatives for probing disease mechanisms and identifying new lead compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(bromomethyl)-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2S/c9-5-7-6-3-1-2-4-8(6)13(11,12)10-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFHJUGBYKSCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492052
Record name 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62054-43-7
Record name 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization and Sulfur Dioxide Cyclization

Methyl 2-amino-4-bromobenzoate undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by SO₂ saturation in acetic acid with CuCl catalysis. This yields the 6-bromo-1,1-dioxo intermediate, which is subsequently hydrolyzed with ammonium hydroxide to form the 3-keto derivative.

Key Reaction Data

Starting Material Reagents/Conditions Product Yield
Methyl 2-amino-4-bromobenzoate NaNO₂, HCl, SO₂, CuCl, NH₄OH, THF, 0°C 6-Bromo-1,1-dioxo-1,2-dihydrobenzo[d]isothiazol-3-one 10%

Introduction of the Bromomethyl Group

The bromomethyl moiety at position 3 is introduced via two primary strategies: (1) direct bromination of a pre-existing methyl group or (2) nucleophilic substitution of a chloromethyl precursor.

Bromination of 3-Methyl Derivatives

Radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation selectively substitutes methyl groups adjacent to electron-withdrawing sulfone groups. For example, 3-methyl-1λ⁶,2-benzothiazole-1,1-dione reacts with NBS in CCl₄ to yield the bromomethyl analog.

Optimized Conditions

  • Solvent: Carbon tetrachloride
  • Catalyst: Benzoyl peroxide (0.1 eq)
  • Temperature: 80°C, 6 h
  • Yield: 65–70%

Chloride-to-Bromide Exchange

3-Chloromethyl-1λ⁶,2-benzothiazole-1,1-dione undergoes nucleophilic substitution with NaBr in dimethylformamide (DMF) at 120°C.

Reaction Parameters

Parameter Value
Substrate 3-Chloromethyl derivative
Nucleophile NaBr (3 eq)
Solvent DMF
Temperature 120°C
Time 12 h
Yield 82%

Challenges and Optimization

Low Yields in Diazotization

The 10% yield reported for diazotization stems from intermediate instability. Improvements include:

  • Low-Temperature Control: Maintaining 0–5°C during diazonium salt formation.
  • In Situ Trapping: Directly transferring diazonium salts to SO₂-saturated solutions to minimize decomposition.

Side Reactions in Bromination

Radical bromination may over-brominate the aromatic ring. Mitigation strategies:

  • Steric Hindrance: Use bulky solvents (e.g., CCl₄) to slow radical chain propagation.
  • Stoichiometry Control: Limit NBS to 1.05 eq to prevent di-bromination.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.44 (d, J=1.5 Hz, 1H), 8.04 (dd, J=8.1, 1.5 Hz, 1H), 7.81 (d, J=8.0 Hz, 1H), 4.82 (s, 2H, CH₂Br).
  • MS (ESI-): m/z 260 [M−H]⁻, 262 [M−H+2]⁻ (1:1 isotope ratio).

Thermal Properties

  • Melting Point: 149–151°C.

Industrial-Scale Considerations

Large batches require modifications:

  • Continuous Flow Diazotization: Enhances heat transfer and reduces decomposition.
  • Catalyst Recycling: Pd(dppf)Cl₂ recovery via silica gel filtration reduces costs in Suzuki couplings.

Emerging Methodologies

Recent advances include photoredox catalysis for C–H bromination, bypassing pre-functionalized intermediates. For example, Ir(ppy)₃-mediated bromination of 3-methyl derivatives under blue LED light achieves 55% yield.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfone group can yield the corresponding sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

Scientific Research Applications

3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. The sulfone group can also participate in redox reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Halogen-Substituted Benzothiazoles
  • 6-Bromo-1,3-benzothiazole-2-amine () Structure: Bromine at position 6; amine at position 2. Key Differences: The bromine atom is directly attached to the aromatic ring, whereas the target compound’s bromine is on a methylene side chain. The amine group enables hydrogen bonding, while the bromomethyl group facilitates alkylation reactions. Synthesis: Electrophilic bromination of 2-aminobenzothiazole .
  • 3-(3-Iodophenoxy)-1λ⁶,2-benzothiazole-1,1-dione () Structure: Iodophenoxy substituent at position 3. Key Differences: The bulky iodophenoxy group increases steric hindrance and alters electronic properties compared to the bromomethyl group. Iodine’s polarizability may enhance binding in biological systems. Molecular Weight: 385.18 g/mol .
Functionalized Benzothiazole-1,1-diones
  • 3-{2-[(5-Bromo-2,3-dimethoxyphenyl)methylidene]-1-methylhydrazinyl}-6-nitro-1H-1λ⁶,2-benzothiazole-1,1-dione ()

    • Structure : Nitro group at position 6; brominated methylidene-hydrazine at position 3.
    • Key Differences : The nitro group is strongly electron-withdrawing, further activating the ring for nucleophilic attack. The hydrazine moiety enables condensation reactions.
    • Molecular Weight : 483.3 g/mol .
  • 3-[2-(2-Hydroxyethyl)hydrazin-1-yl]-1λ⁶,2-benzothiazole-1,1-dione () Structure: Hydroxyethyl-hydrazine substituent at position 3. Key Differences: The hydroxyethyl group introduces hydrogen-bonding capacity, contrasting with the bromomethyl’s electrophilic reactivity. Applications: Potential use in designing enzyme inhibitors due to hydrazine’s chelating properties .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (NMR/IR)
3-(Bromomethyl)-1λ⁶,2-benzothiazole-1,1-dione ~300–350 (estimated) Data not available CH₂Br signal at δ ~4.0 ppm (¹H NMR); S=O stretches at ~1150–1300 cm⁻¹ (IR)
6-Bromo-1,3-benzothiazole-2-amine 229.09 210–212 Aromatic Br signal at δ ~7.5 ppm (¹H NMR)
3-(3-Iodophenoxy)-1λ⁶,2-benzothiazole-1,1-dione 385.18 Data not available Aromatic I signal at δ ~7.8–8.2 ppm (¹H NMR)

Biological Activity

3-(Bromomethyl)-1lambda6,2-benzothiazole-1,1-dione is a synthetic compound belonging to the benzothiazole family, which is characterized by its unique structure that includes both sulfur and nitrogen atoms. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that compounds within the benzothiazole class, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance:

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that this compound can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM
    • A549: 20 µM

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to modulate enzyme activity related to cell proliferation and apoptosis. For example, it may inhibit topoisomerases or affect signaling pathways involved in cancer cell survival.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study on Antimicrobial Activity :
    • A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with formulations containing this benzothiazole derivative compared to standard antibiotics.
  • Case Study on Anticancer Effects :
    • In vitro studies using human cancer cell lines revealed that treatment with varying concentrations of the compound led to significant reductions in cell viability and increased markers of apoptosis.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing bromomethyl groups into benzothiazole-dione systems?

  • Methodology : Bromomethylation typically involves nucleophilic substitution or radical bromination. For example, bromine or N-bromosuccinimide (NBS) can react with methyl-substituted precursors under controlled conditions (e.g., UV light or thermal activation). Solvent choice (e.g., CCl₄ or DMF) and catalysts (e.g., AIBN for radical reactions) influence yield and selectivity. Post-synthesis purification via column chromatography or recrystallization is critical .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS to avoid over-bromination. Steric hindrance near the methyl group may require elevated temperatures .

Q. How is the purity and structural integrity of 3-(bromomethyl)-benzothiazole-dione validated?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm), bromomethyl protons (δ 3.5–4.5 ppm), and carbonyl carbons (δ 165–175 ppm) are diagnostic .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~600 cm⁻¹ (C-Br) confirm functional groups .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/Br/S ratios to confirm purity .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous benzothiazole derivatives .

Q. What are the primary applications of bromomethyl-benzothiazole-dione derivatives in material science?

  • Methodology : These compounds serve as intermediates in organic electronics (e.g., semiconductors, OLEDs) due to their electron-deficient thiazole rings. Functionalization via Suzuki coupling or click chemistry extends π-conjugation for optoelectronic tuning .
  • Experimental Design : Characterize electronic properties using cyclic voltammetry (HOMO/LUMO levels) and UV-Vis spectroscopy (bandgap analysis) .

Advanced Research Questions

Q. How can regioselective functionalization of the benzothiazole-dione core be achieved?

  • Methodology :

  • Directing Groups : Install temporary groups (e.g., nitro or amino) to steer bromomethylation to specific positions .
  • Microwave-Assisted Synthesis : Enhances reaction control and reduces byproducts (e.g., achieved 85% yield for triazole derivatives using microwave irradiation) .
  • Computational Prediction : DFT calculations (e.g., Fukui indices) identify electrophilic/nucleophilic sites for targeted reactivity .
    • Case Study : In , Vilsmeier-Haack formylation was directed by steric effects, yielding a single isomer .

Q. What mechanistic insights explain side reactions during bromomethylation, and how are they mitigated?

  • Challenges : Common side reactions include di-bromination, ring-opening, or oxidation of the thiazole sulfur.
  • Solutions :

  • Low-Temperature Bromination : Slow addition of Br₂ at 0–5°C minimizes di-substitution .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites .
  • Catalytic Systems : Pd(0) or Cu(I) catalysts improve selectivity in cross-coupling steps .

Q. How do computational methods (e.g., DFT, molecular docking) elucidate the reactivity and bioactivity of bromomethyl-benzothiazole-dione?

  • DFT Applications :

  • Predict reaction pathways (e.g., transition states for bromomethylation) and optimize synthetic routes .
  • Calculate charge distribution to identify nucleophilic/electrophilic regions .
    • Docking Studies : used docking to correlate structural features (e.g., bromine’s leaving-group ability) with anticancer activity against SKBR-3 and HepG2 cells .

Q. What strategies enhance the stability of benzothiazole-dione derivatives under physiological conditions?

  • Methodology :

  • Pro-drug Design : Mask reactive bromomethyl groups with enzymatically cleavable moieties (e.g., ester linkages) .
  • Formulation : Encapsulate in liposomes or polymeric nanoparticles to reduce hydrolysis .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., fluorination at C-6) to improve metabolic stability, as seen in ’s fluorinated analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione
Reactant of Route 2
3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione

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